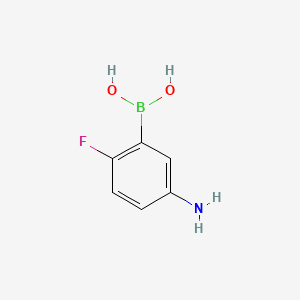

5-Amino-2-fluorophenylboronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(5-amino-2-fluorophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BFNO2/c8-6-2-1-4(9)3-5(6)7(10)11/h1-3,10-11H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDZMVORRMKESPD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)N)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50405526 | |

| Record name | 5-AMINO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

873566-74-6 | |

| Record name | 5-AMINO-2-FLUOROPHENYLBORONIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50405526 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Amino 2 Fluorophenylboronic Acid and Its Derivatives

Boron Neutron Capture Therapy (BNCT) Exploration

Boron Neutron Capture Therapy (BNCT) is a non-invasive cancer treatment that relies on the selective accumulation of boron-10 (B1234237) (¹⁰B) in tumor cells, followed by irradiation with thermal neutrons. The capture of a neutron by a ¹⁰B atom results in a nuclear reaction that produces high-energy alpha particles and lithium-7 (B1249544) nuclei, which selectively destroy the cancer cells.

5-Amino-2-fluorophenylboronic acid is a compound of interest in the development of new boron delivery agents for BNCT. nih.gov The goal is to design molecules that can be preferentially taken up by tumor cells, leading to a high concentration of ¹⁰B at the target site. Phenylboronic acid (PBA) and its derivatives have gained attention for their ability to selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells. thno.org This selective binding provides a mechanism for targeting tumor tissues. thno.org

While the search results specifically mention the clinical use of boronophenylalanine (BPA) and sodium borocaptate (BSH) in BNCT, the development of new boron-containing agents is an active area of research. nih.gov The structural features of this compound, including the amino group for potential conjugation to tumor-targeting moieties and the fluorine atom for modifying pharmacokinetic properties, make it a candidate for exploration in the design of next-generation BNCT agents.

Selective Binding to Biological Targets

The ability of boronic acids to form reversible covalent bonds with diols is a key feature that enables their selective binding to various biological targets. This property is particularly relevant for targeting glycoproteins and other molecules rich in diol functionalities, which are abundant on cell surfaces.

Phenylboronic acid (PBA) and its derivatives have been shown to selectively bind to sialic acids on the cell surface through the formation of boron ester bonds. thno.org This interaction is being exploited for the development of targeted cancer therapies. thno.org Heterocyclic boronic acids have also demonstrated sialic acid selective binding in acidic environments relevant to hypoxic tumors. nih.gov For example, 5-boronopicolinic acid has shown a strong ability to interact with cell surface sialic acid. nih.gov

These findings suggest that this compound could be a valuable scaffold for designing molecules with high affinity and selectivity for specific biological targets. The amino group can be functionalized to enhance binding or to attach other therapeutic or imaging agents, while the fluorine atom can influence the compound's acidity and binding characteristics.

Applications in Organic Synthesis and Catalysis

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction stands as one of the most powerful and widely utilized methods for the construction of carbon-carbon (C-C) bonds, particularly for creating biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials acs.orgresearchgate.nettcichemicals.comlibretexts.org. This reaction typically involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organohalide or triflate libretexts.org.

5-Amino-2-fluorophenylboronic acid is a valuable building block in organic synthesis, serving as a key reagent for introducing the 5-amino-2-fluorophenyl moiety into more complex molecules through C-C bond formation. The presence of both an amino (-NH₂) group and a fluorine (-F) atom on the phenylboronic acid ring makes it a particularly interesting substrate. The fluorine atom can influence the electronic properties and metabolic stability of the final product, while the amino group provides a site for further functionalization.

The primary application of this compound is in the Suzuki-Miyaura reaction, where it couples with various aryl, heteroaryl, or vinyl halides and triflates to form substituted biaryl compounds acs.orglibretexts.org. These structures are foundational to many areas of chemical research and development. However, fluorinated and aminophenylboronic acids can present unique challenges. Fluorine substitution, especially ortho to the boronic acid group, can increase the rate of protodeboronation—a competing side reaction where the boronic acid is replaced by a hydrogen atom, reducing the yield of the desired coupled product acs.org. The development of specialized reaction conditions and catalyst systems is often necessary to overcome these challenges acs.org.

Efficient coupling of challenging substrates like this compound requires careful optimization of reaction parameters, including the choice of palladium source, ligand, base, and solvent system.

The heart of the Suzuki-Miyaura reaction is the palladium catalyst. The catalytic cycle begins with the active Pd(0) species libretexts.org. Common sources of palladium include Pd(II) salts like palladium(II) acetate (Pd(OAc)₂) or preformed Pd(0) complexes such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) yonedalabs.com.

In recent years, the use of "precatalysts" has become widespread, particularly for difficult couplings. These are stable Pd(II) complexes that are readily converted to the active Pd(0) catalyst under the reaction conditions yonedalabs.com. Buchwald precatalysts, for example, are designed for efficient in situ generation of the active catalyst, which is crucial for reactions with unstable boronic acids that are prone to decomposition acs.org. The rapid generation of the active catalytic species allows the cross-coupling to proceed quickly, outcompeting the degradation of the boronic acid acs.org.

Table 1: Common Palladium Sources for Suzuki-Miyaura Coupling

| Palladium Source | Oxidation State | Typical Use |

|---|---|---|

| Pd(OAc)₂ | Pd(II) | Combined with an external ligand; requires in situ reduction. |

| Pd(PPh₃)₄ | Pd(0) | An active catalyst, but can be sensitive to air. |

| Pd₂(dba)₃ | Pd(0) | A stable Pd(0) source used with an external ligand. |

This table presents generally used palladium sources applicable to Suzuki-Miyaura reactions.

The choice of ligand is critical for the success of the Suzuki-Miyaura coupling, as it directly influences the stability, activity, and selectivity of the palladium catalyst rsc.orgchemrxiv.org. For challenging substrates like fluorinated phenylboronic acids, bulky and electron-rich phosphine ligands are often required acs.org. These ligands stabilize the palladium center, facilitate the oxidative addition step (the reaction of the catalyst with the organohalide), and promote the final reductive elimination step that forms the product libretexts.org.

Monodentate biarylphosphine ligands, such as SPhos and XPhos, have proven highly effective for the coupling of unstable boronic acids, including polyfluorophenylboronic acids acs.org. These ligands promote fast catalytic processes under mild conditions (room temperature to 40°C), which helps to minimize the decomposition of the sensitive boronic acid substrate acs.org. The steric bulk of these ligands creates a coordinatively unsaturated palladium center that accelerates the key steps in the catalytic cycle.

Table 2: Representative Ligands for Coupling of Challenging Boronic Acids

| Ligand Name | Abbreviation | Class | Key Feature |

|---|---|---|---|

| Triphenylphosphine | PPh₃ | Monodentate Phosphine | Standard, general-purpose ligand. |

| 2-(Dicyclohexylphosphino)-2',6'-dimethoxybiphenyl | SPhos | Buchwald Ligand | Bulky and electron-rich; effective for aryl chlorides. |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | Buchwald Ligand | Very bulky and electron-rich; excellent for challenging substrates. |

This table showcases ligands known to be effective for Suzuki-Miyaura couplings, particularly with substrates prone to side reactions.

Suzuki-Miyaura reactions are frequently performed in biphasic solvent systems, typically consisting of an organic solvent and an aqueous solution of a base mdpi.com. This approach is advantageous because many inorganic bases (e.g., K₂CO₃, K₃PO₄) are soluble in water but not in the organic solvents (e.g., toluene, dioxane, tetrahydrofuran) where the catalyst and substrates are dissolved mdpi.comresearchgate.net.

The use of an aqueous phase facilitates the transmetalation step of the catalytic cycle, where the organic group is transferred from the boron atom to the palladium center libretexts.org. For a compound like this compound, a solvent system like dioxane/water or THF/water would be a common choice acs.orgacs.org. The water helps to solubilize the base and the boronate salt formed in situ, making it available to participate in the catalytic cycle.

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, including the Suzuki-Miyaura coupling nih.govnih.govsemanticscholar.org. By using microwave heating, reaction times can often be dramatically reduced from several hours to just a few minutes nih.govsemanticscholar.orgresearchgate.net. This rapid heating can be particularly beneficial for couplings involving sensitive substrates, as it minimizes the time the reagents are exposed to high temperatures, potentially reducing the extent of side reactions like protodeboronation nih.gov.

Microwave-assisted protocols often use polar solvents or aqueous/organic mixtures that absorb microwave energy efficiently nih.govresearchgate.net. The conditions are otherwise similar to conventional heating, employing a palladium catalyst, a ligand (unless a ligand-free system is used), and a base nih.govresearchgate.net. The efficiency of microwave heating allows for rapid screening of reaction conditions and faster synthesis of target molecules semanticscholar.org.

Table 3: Comparison of Conventional vs. Microwave-Assisted Suzuki Coupling

| Parameter | Conventional Heating | Microwave-Assisted Heating |

|---|---|---|

| Reaction Time | Hours to days | Minutes |

| Temperature Control | Bulk heating, potential for hotspots | Direct, uniform heating of the reaction mixture |

| Efficiency | Standard | Often higher yields in shorter times, fewer byproducts |

| Typical Solvents | Toluene, Dioxane, DMF, THF | Polar solvents (e.g., EtOH, DMF) or aqueous mixtures |

This table provides a general comparison based on principles reported for Suzuki-Miyaura reactions nih.govnih.govsemanticscholar.org.

Tolerance of Functional Groups in Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, valued for its ability to form carbon-carbon bonds under relatively mild conditions. A key advantage of many modern catalyst systems is their tolerance for a wide array of functional groups, which allows for the coupling of complex and highly functionalized molecules without the need for extensive protecting group strategies. Catalyst systems developed for challenging substrates, such as unstable polyfluorophenylboronic acids, have demonstrated excellent functional group tolerance. acs.orgnih.gov

For instance, palladium precatalyst systems have been developed that are effective for the coupling of various (hetero)aryl halides with unstable boronic acids. These reactions proceed efficiently in the presence of numerous functional groups on the coupling partners. Research has shown successful couplings of challenging substrates that contain sensitive functionalities. acs.orgnih.gov Examples of tolerated functionalized coupling partners include those containing pyrazole, indole, and acetanilide moieties. acs.orgnih.gov This tolerance is crucial when employing building blocks like this compound, as the amino group and the reactive boronic acid must be compatible with other functionalities present in the reaction partners. The ability to perform these couplings on substrates containing amides, lactams, and various heterocycles highlights the robustness of these catalytic methods. acs.orgnih.gov

The table below summarizes examples of functionalized aryl halides that have been successfully coupled using catalyst systems designed for unstable boronic acids, demonstrating the broad functional group tolerance of the methodology.

| Aryl Halide Coupling Partner | Contained Functional Group(s) | Reference |

| 4- and 5-halopyrazoles | Pyrazole heterocycle, Halogen | acs.orgnih.gov |

| 2-chlorobenzoxindole | Lactam, Halogen | acs.orgnih.gov |

| 2-chloroacetanilide | Amide, Halogen | acs.orgnih.gov |

| Phenylalanine precursors | Amino acid (amine, ester) | nih.gov |

Suzuki Coupling with Unstable Boronic Acids and Analogs

Phenylboronic acids containing multiple fluorine substituents are recognized as challenging substrates in Suzuki-Miyaura reactions due to their propensity for protodeboronation. acs.orgnih.gov This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, consuming the boronic acid and reducing the yield of the desired cross-coupled product. wikipedia.org This instability is particularly pronounced under the basic aqueous conditions typically required for the Suzuki-Miyaura reaction. acs.orgnih.gov

This compound belongs to this class of potentially unstable fluorophenylboronic acids. The presence of the ortho-fluorine substituent can significantly influence the compound's stability and reactivity. nih.gov Research on polyfluorophenylboronic acids has established that while they are prone to deboronation, this instability can be counterbalanced by an increased rate of transmetalation, a key step in the catalytic cycle. nih.gov The efficiency of the Suzuki coupling, therefore, depends on the relative rates of the productive transmetalation step versus the unproductive protodeboronation pathway. nih.govchemrxiv.org

To address the challenge of utilizing unstable boronic acids, several strategies have been developed:

Advanced Catalysts: The development of highly active palladium precatalysts that form the catalytically active species rapidly allows the cross-coupling to occur at lower temperatures (room temperature to 40°C) and in shorter reaction times. acs.orgnih.gov This fast catalysis outpaces the rate of boronic acid decomposition, leading to excellent yields of the desired products. acs.org

Slow-Release Strategy: Unstable boronic acids can be masked as more stable derivatives, such as N-methyliminodiacetic acid (MIDA) boronates or organotrifluoroborates. wikipedia.org These compounds are more resistant to decomposition and slowly release the free boronic acid into the reaction mixture, maintaining a low concentration that favors the cross-coupling pathway over protodeboronation. wikipedia.org

The following table compares the relative stability and reactivity of various fluorinated phenylboronic acids, illustrating the impact of fluorine substitution patterns.

| Boronic Acid | Half-life (t½) for Deboronation (min) | Relative Transmetalation Rate (krel) |

| Phenylboronic acid | — | 1 |

| 2-Fluorophenylboronic acid | — | 42 |

| 2,6-Difluorophenylboronic acid | 28 | 155 |

| 2,4,6-Trifluorophenylboronic acid | 10 | 202 |

| Data from a study on deboronation rates in a THF and 0.5 M K3PO4 mixture at room temperature. nih.gov |

Formation of Boronate Esters and Complexes

Interaction with Diols and Boronate Ester Formation

A fundamental reaction of boronic acids is their interaction with 1,2- or 1,3-diols to form cyclic boronate esters. nih.gov This condensation reaction is typically reversible and occurs in aqueous solution. nih.govscholaris.ca The position of the equilibrium is highly dependent on the pH of the solution, the structure of the boronic acid, and the nature of the diol. nih.govresearchgate.net

For this compound, the presence of both an amino group and a fluorine atom on the phenyl ring influences its interaction with diols. The fluorine atom at the ortho position acts as an electron-withdrawing group, which increases the Lewis acidity of the boron atom. nih.govnih.gov This increased acidity lowers the pKa of the boronic acid, facilitating the formation of the tetrahedral boronate anion, which is the reactive species in ester formation. nih.gov Consequently, boronic acids with electron-withdrawing groups can effectively bind to diols at or near physiological pH (7.4). nih.govnih.gov Studies on the closely related 2-fluorophenylboronic acid have demonstrated its ability to form very stable esters with diols. rsc.org The amino group, depending on the solution's pH, can exist in its neutral form (-NH2) or as a protonated ammonium cation (-NH3+), which can also influence the electronic properties of the ring and the binding affinity. nih.govnih.gov

This pH-dependent binding to diols, particularly saccharides, has made fluorinated and aminated phenylboronic acids valuable components in the design of chemosensors for carbohydrate detection. nih.gov

Reversible Covalent Bond Formation

The formation of a boronate ester from a boronic acid and a diol is a classic example of reversible covalent chemistry. nih.govmdpi.com The covalent bonds within the five- or six-membered cyclic ester can be formed and broken under mild aqueous conditions, typically controlled by pH. nih.gov This reversibility is a key feature that distinguishes boronic acid interactions from other covalent bond-forming reactions used in bioconjugation, which are often designed to be permanent. scholaris.ca

The equilibrium between the free boronic acid/diol and the boronate ester can be shifted. Lowering the pH typically leads to the hydrolysis of the ester and dissociation of the complex, as the boronic acid reverts to its less reactive trigonal form. nih.gov Conversely, the presence of a high concentration of a competitive diol can also displace a bound diol from the boronate ester. nih.gov This dynamic nature is critical for applications such as:

Sensing: Reversible binding allows for the real-time monitoring of analyte concentrations. researchgate.net

Affinity Chromatography: Biomolecules with cis-diol moieties (like glycoproteins) can be captured on a boronate-functionalized support and subsequently released by changing the pH. nih.gov

Dynamic Chemical Systems: The reversible nature of the boronate ester bond is exploited in the creation of self-healing materials and dynamic combinatorial libraries. researchgate.net

The interaction of this compound with diols follows this principle of reversible covalent bond formation, making it a potential tool for applications requiring dynamic molecular recognition. scholaris.canih.gov

Other Coupling and Transformation Reactions

Applications in Constructing Complex Organic Molecules

This compound serves as a versatile bifunctional building block for the synthesis of complex organic molecules. Its value stems from the presence of two distinct reactive sites: the boronic acid group, which participates in cross-coupling reactions, and the amino group, which can be functionalized through various amination and amidation pathways. The fluorinated phenyl scaffold is a common motif in medicinal chemistry, as the inclusion of fluorine atoms can enhance metabolic stability, binding affinity, and lipophilicity. nbinno.comnih.gov

The strategic use of this compound allows for the construction of elaborate molecular architectures. For example, the boronic acid moiety can first be used in a Suzuki-Miyaura coupling to form a biaryl structure. Subsequently, the amino group can be acylated, alkylated, or used as a nucleophile in other bond-forming reactions. This stepwise functionalization is a powerful strategy in diversity-oriented synthesis. rsc.org

Arylboronic acids are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. nih.govmdpi.com Specifically, fluorinated building blocks are highly sought after for drug discovery programs. nbinno.comnih.gov While specific complex molecules synthesized directly from this compound are proprietary or embedded in patent literature, the utility of closely related aminophenylboronic acids in constructing complex bioconjugates has been demonstrated. For example, 5-amino-2-hydroxymethylphenylboronic acid was used to functionalize the enzyme RNase A, creating a boronated protein with enhanced cellular uptake properties. nih.gov This illustrates how the aminoboronic acid scaffold can be integrated into large, complex biomolecules to impart new functions.

Utilization in the Synthesis of Heterocyclic Scaffolds

This compound serves as a versatile building block in organic synthesis, particularly in the construction of complex heterocyclic scaffolds which are prevalent in medicinal chemistry and materials science. Its unique combination of a nucleophilic amino group, a fluorine atom, and a boronic acid moiety allows for its participation in a variety of cyclization and cross-coupling reactions to form diverse heterocyclic systems.

Research has demonstrated the utility of aminophenylboronic acids in the synthesis of fused nitrogen-containing heterocycles. While direct, one-pot syntheses of common heterocyclic systems such as benzimidazoles or quinolines using this compound as the primary starting material are not extensively documented in mainstream literature, its potential as a precursor for these scaffolds is significant. The classical synthetic routes to these heterocycles often require starting materials with specific functionalities, such as ortho-diamines for benzimidazoles or 2-aminoaryl aldehydes and ketones for Friedländer quinoline synthesis.

Therefore, the application of this compound in this context typically involves its initial transformation into a suitable precursor. For instance, the boronic acid functionality can be exploited in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce an aryl or heteroaryl substituent. Subsequent chemical modifications of the amino group or the newly introduced substituent can then set the stage for an intramolecular cyclization to construct the desired heterocyclic ring.

One potential synthetic strategy involves the palladium-catalyzed coupling of this compound with a suitable coupling partner containing a functional group that can later react with the amino group to close the ring. For example, coupling with a 2-halocarbonyl compound could be followed by an intramolecular condensation to form a seven-membered ring.

Furthermore, multi-component reactions offer another avenue for the utilization of this compound in heterocyclic synthesis. In these reactions, three or more reactants combine in a single operation to form a complex product, and the unique functionalities of this compound could be strategically employed to direct the formation of specific heterocyclic frameworks.

While specific examples with detailed reaction conditions and yields for the direct use of this compound in the synthesis of a broad range of heterocyclic scaffolds are limited in the readily available scientific literature, its role as a key intermediate is implied in the broader context of synthetic organic chemistry. The development of novel synthetic methodologies may yet uncover more direct applications of this compound in the efficient construction of medicinally relevant heterocyclic scaffolds.

| Starting Material(s) | Reagents and Conditions | Heterocyclic Scaffold | Yield (%) | Reference |

| This compound, Isocyanate Derivatives | Cyclocondensation | Benzo-fused 4-borauracils | 73-87 | aablocks.com |

Table 1: Examples of Heterocyclic Scaffolds Synthesized Using this compound Derivatives

Medicinal Chemistry and Pharmaceutical Development

Bioconjugation and Diagnostics

The specific chemical functionalities of 5-Amino-2-fluorophenylboronic acid also position it as a versatile tool in the fields of bioconjugation and the development of diagnostic agents.

Labeling Biomolecules for Research

The labeling of biomolecules with specific tags is a cornerstone of modern biological research, enabling their detection, localization, and functional analysis. This compound possesses features that make it suitable for such applications.

The primary amino group on the phenyl ring serves as a convenient handle for covalent attachment to biomolecules. For example, it can react with activated carboxylic acids on proteins (e.g., on aspartate or glutamate (B1630785) residues) via carbodiimide (B86325) coupling chemistry to form a stable amide bond. nih.gov This allows the boronic acid moiety to be specifically introduced onto a protein of interest.

The boronic acid group itself can act as a labeling agent, particularly for glycoproteins, due to its ability to form reversible covalent bonds with cis-diol-containing molecules, such as the sugar residues on glycoproteins. nih.gov Furthermore, the fluorine atom can serve as a unique label for detection by ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a technique that is increasingly used in chemical biology due to the absence of a natural fluorine background in most biological systems.

| Feature of this compound | Application in Biomolecule Labeling |

| Amino Group | Covalent attachment to biomolecules (e.g., proteins) |

| Boronic Acid Group | Recognition and labeling of cis-diol containing molecules (e.g., glycoproteins) |

| Fluorine Atom | ¹⁹F NMR-based detection and analysis |

Development of Diagnostic Agents and Probes

The development of new diagnostic agents is crucial for early disease detection and monitoring. The properties of this compound lend themselves to the design of novel diagnostic probes. Phenylboronic acid derivatives are known to have various diagnostic applications. nih.gov

The fluorine atom is particularly valuable in this context. The stable isotope, ¹⁹F, can be used for ¹⁹F NMR-based diagnostic assays, as mentioned previously. More significantly, the radioactive isotope, ¹⁸F, is a widely used positron emitter in Positron Emission Tomography (PET) imaging, a powerful clinical diagnostic tool. The synthesis of ¹⁸F-labeled phenylboronic acids would allow for the development of PET tracers that can target specific biological molecules or processes.

The amino group provides a site for conjugating the molecule to larger scaffolds, such as polymers or nanoparticles, which can enhance the signal from a diagnostic probe or improve its pharmacokinetic properties. The boronic acid's affinity for sugars can be exploited to target probes to cells with specific glycosylation patterns, which are often altered in disease states like cancer.

Saccharide Sensing and Glycoprotein Detection

The ability of boronic acids to reversibly bind to cis-diols forms the basis of their extensive use in the development of sensors for saccharides and for the detection of glycoproteins. The amino and fluoro substituents on this compound play a crucial role in modulating its sensing properties.

The binding of a boronic acid to a diol is pH-dependent, with the optimal binding generally occurring at a pH above the pKa of the boronic acid. For many phenylboronic acids, the pKa is relatively high, limiting their effectiveness at physiological pH (around 7.4). The electronic properties of the substituents on the phenyl ring can significantly alter the pKa.

The electron-withdrawing fluorine atom at the ortho position to the boronic acid group is known to lower the pKa, making the boronic acid a stronger Lewis acid. This shift in pKa can enhance its ability to bind to saccharides at neutral pH. researchgate.net Conversely, the electron-donating amino group at the meta position would be expected to increase the pKa. The net effect on the pKa of this compound will be a balance of these opposing influences, which can be fine-tuned for specific sensing applications.

The interaction of the boronic acid with a saccharide can be transduced into a detectable signal, often a change in fluorescence. The amino group can also be part of a fluorophore system, where its electronic properties are modulated upon saccharide binding to the boronic acid, leading to a change in the fluorescent output. This principle is the basis for many fluorescent glucose sensors.

| Substituent | Effect on Phenylboronic Acid | Implication for Saccharide Sensing |

| o-Fluoro Group | Lowers the pKa (increases Lewis acidity) | Enhances binding affinity at physiological pH |

| m-Amino Group | Increases the pKa (decreases Lewis acidity) | Modulates the optimal pH for binding |

Advanced Materials Science Applications

Integration into Polymers and Nanomaterials

The functionalization of polymers and nanomaterials with 5-Amino-2-fluorophenylboronic acid has emerged as a promising strategy for creating advanced materials with tailored properties. The boronic acid group is known for its ability to form reversible covalent bonds with diols, a property that is extensively utilized in the design of stimuli-responsive materials.

Recent research has focused on the development of phenylboronic acid (PBA)-functionalized polymers for various biomedical applications. nih.govacs.org These polymers can be designed to respond to changes in glucose concentration or pH, making them suitable for applications such as drug delivery systems and biosensors. For instance, PBA-functionalized chitosan-polyethylenimine (CS-PEI) polymers have been developed for oral CRISPR delivery. mdpi.com The PBA functionalization provides higher stability to the polyplexes, facilitates their transport across mucus layers, and promotes efficient endosomal escape. mdpi.com

In the realm of nanomaterials, boronic acid-modified surfaces are gaining traction. Boronate affinity monolithic columns, for example, are effective for the selective enrichment of biomolecules containing cis-diols, such as glycoproteins and nucleosides. nih.gov The use of fluorophenylboronic acid ligands, in particular, can enhance the affinity of these columns for their target molecules. nih.gov While specific studies on the integration of this compound into such systems are still emerging, the existing body of research on related compounds provides a strong foundation for its potential in this area. The characterization of such functionalized nanomaterials typically involves techniques like Fourier-transform infrared spectroscopy (FT-IR), X-ray diffraction (XRD), thermogravimetric analysis (TGA), and various microscopy methods to confirm the successful incorporation and to study the material's properties.

Formation of Stable Complexes with Metals for Material Property Enhancement

The ability of organoboron compounds to form complexes with metal ions is a key area of exploration for developing new materials with enhanced electronic, optical, and catalytic properties. While direct experimental data on the metal complexes of this compound is limited in the available literature, the general principles of boronic acid chemistry suggest significant potential in this domain.

Boronic acids can participate in the formation of metal-organic frameworks (MOFs) and other coordination polymers. Studies on related compounds, such as 4-carboxyphenylboronic acid, have shown the formation of metal-organic hybrids with transition metals like Co(II), Mn(II), and Ni(II). acs.org Interestingly, in these specific cases, the interaction between the metal and the boronic acid group was not through direct dative bonds but via second-sphere coordination. acs.org This highlights the diverse coordination chemistry that boronic acids can exhibit.

Furthermore, boronic acid-substituted metal complexes are being investigated as versatile building blocks for creating multimetallic assemblies. rsc.org These assemblies can exhibit interesting properties like efficient energy transfer, making them suitable for applications in photonics and electronics. rsc.org The amino group in this compound can also act as a coordination site, potentially leading to the formation of stable chelate complexes with metal ions. The formation of such complexes can significantly alter the electronic structure and, consequently, the material properties of the resulting compound. For instance, the complexation of phenylboronic acid with amino phenolic ligands has been shown to form stable tetrahedral complexes with enhanced fluorescence properties, useful for protein labeling. nih.gov

Development of Fluorescent Probes and Sensors

The development of fluorescent probes and sensors for the detection of biologically and environmentally important analytes is a rapidly growing field. This compound is a promising candidate for the design of such sensors due to the unique properties of its functional groups.

The boronic acid moiety is a well-established recognition element for saccharides and other diol-containing molecules. This interaction can be coupled with a fluorescent signaling mechanism to create a sensor. Upon binding of the target analyte to the boronic acid, a change in the fluorescence properties of the molecule, such as intensity or emission wavelength, can be observed. The presence of the fluorine atom in the 2-position can enhance the Lewis acidity of the boron atom, which may lead to stronger binding and improved selectivity for target analytes at physiological pH.

Moreover, the amino group can serve a dual purpose. It can act as an additional binding site for analytes or be used to tune the photophysical properties of the molecule. The development of fluorescent sensors for metal ions is another area where this compound could be applied. nih.govbohrium.comnih.gov The amino and boronic acid groups could work in concert to chelate specific metal ions, leading to a measurable change in fluorescence. Boronic acid-based fluorescent methods can be broadly categorized into binding-induced fluorescence enhancement, aggregation-induced quenching or emission, and sandwich boronate-affinity biosensors. mdpi.com

| Sensor Type | Target Analyte | Principle of Detection | Potential Application |

| Boronate-Affinity Fluorescent Sensor | Saccharides (e.g., glucose) | Reversible covalent bonding of the boronic acid with diols on the saccharide, leading to a change in fluorescence. | Continuous glucose monitoring in diabetes management. |

| Chelatometric Fluorescent Sensor | Metal Ions | Coordination of the metal ion by the amino and boronic acid groups, causing a change in the fluorophore's emission. | Environmental monitoring of heavy metal contamination. |

| Protein Labeling Probe | Proteins | Complexation of the boronic acid with specific residues on the protein surface, leading to fluorescence enhancement. | Bioimaging and proteomics research. |

Aggregation-Induced Emission Properties

Aggregation-induced emission (AIE) is a fascinating photophysical phenomenon where non-luminescent or weakly luminescent molecules become highly emissive upon aggregation. This is in stark contrast to the aggregation-caused quenching (ACQ) effect commonly observed in traditional fluorophores. AIE-active materials have significant potential in various applications, including organic light-emitting diodes (OLEDs), bio-imaging, and chemical sensors.

Recent studies have highlighted the AIE properties of aminophenylboronic acid derivatives. A notable example is the 2-aminophenylboronic acid (2-APBA) dimer, which has been identified as a novel AIE-active molecule. wikipedia.org In its monomeric form, it is non-fluorescent, but it becomes highly emissive in the aggregated state. The underlying mechanism for this AIE phenomenon is attributed to the formation of highly ordered molecular packing through intermolecular interactions, which restricts intramolecular rotations and vibrations, thus favoring radiative decay pathways. wikipedia.org This ordered aggregation occurs without the detrimental π-π stacking that typically leads to fluorescence quenching. wikipedia.org

The AIE properties of the 2-APBA dimer are also responsive to external stimuli. For instance, the aggregates can be reversibly transformed into their non-fluorescent monomeric form, a process driven by dynamic covalent B-N and B-O bonds. wikipedia.org This reversible switching of fluorescence makes these materials promising for applications in molecular recognition and sensing. While direct studies on the AIE properties of this compound are still emerging, the structural similarity to 2-APBA suggests that it may also exhibit AIE characteristics. The presence of the fluorine atom could further influence the packing modes and intermolecular interactions in the aggregated state, potentially leading to unique AIE properties.

| Compound | Key Finding | Potential Application |

| 2-Aminophenylboronic acid (2-APBA) dimer | Exhibits aggregation-induced enhanced emission (AIEE) due to ordered molecular packing. wikipedia.org | Optoelectronics, biomedical probes, chemical sensors. wikipedia.org |

| 2-APBA dimer | Reversible transformation between fluorescent aggregates and non-fluorescent monomers. wikipedia.org | Molecular recognition, nanogating, chemo/bio-sensing. wikipedia.org |

Future Directions and Research Perspectives

Expanding Scope in Complex Molecule Synthesis

The utility of 5-Amino-2-fluorophenylboronic acid as a precursor in the synthesis of complex organic molecules is a rapidly evolving field. Its primary application lies in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for creating carbon-carbon bonds. mdpi.com The presence of the fluorine atom and the amino group on the phenyl ring significantly influences the electronic properties of the molecule, offering unique reactivity and the potential to construct novel molecular architectures.

Future research is anticipated to focus on leveraging these features for the synthesis of highly functionalized biaryl compounds and complex heterocyclic systems. For instance, the amino group can serve as a handle for further derivatization, allowing for the introduction of diverse functionalities or the construction of intricate molecular scaffolds. A recent development in this area is the advent of aminative Suzuki-Miyaura coupling, which creates diaryl amines (C-N-C linkage) instead of the traditional biaryls (C-C linkage), opening up new avenues for synthesizing privileged structures in medicinal chemistry. snnu.edu.cn

Moreover, the synthesis of complex, unnatural fluorine-containing amino acids is another promising direction. nih.gov By incorporating this compound, chemists can design and create novel amino acid derivatives with unique conformational properties and biological activities. These fluorinated amino acids are valuable components in peptide and protein engineering, offering enhanced metabolic stability and binding affinities. nih.gov

Table 1: Potential Applications in Complex Molecule Synthesis

| Application Area | Description | Key Reactions |

|---|---|---|

| Functionalized Biaryls | Synthesis of biaryl compounds with tailored electronic and steric properties for use in medicinal chemistry and material science. | Suzuki-Miyaura Coupling |

| Heterocyclic Systems | Construction of complex nitrogen-containing heterocyclic scaffolds by utilizing the amino group as a reactive site. | Cyclization reactions, Multi-component reactions |

| Fluorinated Amino Acids | Creation of novel unnatural amino acids with enhanced biological properties for peptide and protein design. | Suzuki-Miyaura Coupling, Derivatization of the amino group |

| Aminative Coupling Products | Synthesis of diaryl amines, a key motif in many bioactive molecules, through modified Suzuki-Miyaura conditions. | Aminative Suzuki-Miyaura Coupling |

Novel Therapeutic and Diagnostic Modalities

The structural motifs present in this compound make it a highly attractive starting material for the development of new therapeutic and diagnostic agents. Boronic acids themselves are a class of compounds with significant potential in drug discovery, with several boronic acid-containing drugs already approved for clinical use. mdpi.com

A major area of future research will be the design and synthesis of novel kinase inhibitors. ed.ac.uknih.gov Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. nih.gov The 2-aminopyridine (B139424) moiety, which can be synthesized from this compound, is a known binder to the ATP-binding pocket of many kinases. mdpi.com The fluorine atom can enhance binding affinity and improve pharmacokinetic properties.

In the realm of diagnostics, the future lies in the development of novel positron emission tomography (PET) tracers. mdpi.com 18F-labeled amino acids are increasingly used for cancer imaging, as they can visualize the increased metabolic activity of tumor cells. nih.govfrontiersin.orgresearchgate.net this compound is an ideal precursor for the synthesis of 18F-labeled probes for PET imaging, potentially leading to more sensitive and specific cancer detection methods. nih.gov Furthermore, the boronic acid group's ability to reversibly bind to cis-diols can be exploited to develop biosensors for detecting specific glycoproteins or other biomarkers associated with disease. mdpi.com

Innovations in Material Science Applications

The unique combination of a fluorinated aromatic system and a reactive boronic acid group in this compound opens up exciting possibilities in material science. The incorporation of fluorine into organic materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics.

Future research is expected to explore the use of this compound in the synthesis of novel polymers and liquid crystals. Fluorinated biphenyls, which can be readily synthesized from this compound via Suzuki-Miyaura coupling, are known precursors to liquid crystalline materials. mdpi.com The amino group provides a site for polymerization, enabling the creation of novel polymers with tailored properties for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Another promising avenue is the development of advanced sensor materials. The boronic acid moiety's affinity for diols can be harnessed to create materials that can selectively detect sugars or other biologically important molecules. By incorporating this functionality into polymers or onto surfaces, researchers can design highly sensitive and selective sensors for a variety of applications, from environmental monitoring to medical diagnostics.

Advanced Computational Chemistry for Mechanistic Insights

To fully unlock the potential of this compound, a deep understanding of its reactivity and interactions at the molecular level is crucial. Advanced computational chemistry methods are poised to play a pivotal role in providing these mechanistic insights.

Future computational studies will likely focus on several key areas. Density Functional Theory (DFT) calculations can be employed to elucidate the electronic structure of the molecule and predict its reactivity in various chemical transformations. This can help in optimizing reaction conditions for Suzuki-Miyaura coupling and other synthetic methodologies. researchgate.net

Molecular dynamics (MD) simulations can provide detailed insights into the binding of molecules derived from this compound to biological targets such as enzymes. mdpi.com This is particularly relevant for the design of new therapeutic agents, as it allows for the prediction of binding affinities and the rational design of more potent and selective inhibitors. Furthermore, computational studies can aid in understanding the supramolecular organization of materials derived from this compound, which is critical for designing materials with specific optical or electronic properties. nih.gov By combining computational predictions with experimental validation, researchers can accelerate the discovery and development of new applications for this versatile chemical building block.

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Diaryl amines |

| Fluorinated biaryls |

常见问题

Q. What are the optimal synthetic routes for preparing 5-Amino-2-fluorophenylboronic acid with high purity?

Methodological Answer: The synthesis typically involves sequential functionalization of a phenylboronic acid scaffold. A common approach includes:

Fluorination : Introduce fluorine at the ortho position via electrophilic aromatic substitution or directed ortho-metalation.

Amination : Perform Buchwald-Hartwig coupling or transition-metal-catalyzed amination at the para position to the boron group.

Purification : Use recrystallization (e.g., in ethanol/water mixtures) or silica-free chromatography (due to boronic acid instability on silica gel) to avoid boroxin formation .

Q. How can Suzuki-Miyaura cross-coupling reactions be optimized using this compound?

Methodological Answer: Key parameters include:

- Catalyst System : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%) in toluene/ethanol.

- Base : Na₂CO₃ or Cs₂CO₃ (2 equiv) to stabilize the boronate intermediate.

- Temperature : 80–100°C under inert atmosphere.

- Monitoring : Use TLC or HPLC to track coupling efficiency. Reference Miyaura & Suzuki (1995) for aryl-aryl coupling protocols .

Q. What characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., fluorine’s deshielding effect).

- FT-IR : B-O stretching (~1340 cm⁻¹) and NH₂ peaks (~3400 cm⁻¹).

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding patterns (e.g., boronic acid dimerization) .

- Elemental Analysis : Validate boron content via ICP-MS.

Advanced Research Questions

Q. How do electronic effects of the amino and fluorine substituents influence reactivity in cross-coupling reactions?

Methodological Answer:

- Fluorine : Electron-withdrawing effect enhances boron’s electrophilicity, accelerating transmetalation but may reduce nucleophilic aromatic substitution (NAS) rates.

- Amino Group : Electron-donating via resonance can stabilize intermediates but may compete for coordination with Pd catalysts.

- Comparative Studies : Benchmark against non-fluorinated analogs (e.g., 5-Amino-phenylboronic acid) using kinetic studies .

Q. What strategies mitigate low yields in amination steps during synthesis?

Methodological Answer:

- Protection/Deprotection : Temporarily protect the boronic acid as a boronate ester (e.g., pinacol ester) to prevent side reactions.

- Catalyst Screening : Test Pd/Xantphos systems for improved selectivity in C-N bond formation.

- Solvent Optimization : Use DMF or DMSO to enhance amine nucleophilicity .

Q. How can computational modeling predict regioselectivity in derivatization reactions?

Methodological Answer:

- DFT Calculations : Calculate Fukui indices to identify nucleophilic/electrophilic sites on the aromatic ring.

- Molecular Dynamics : Simulate transition states for Suzuki coupling or amination to predict steric/electronic barriers.

- Benchmarking : Validate predictions against experimental results (e.g., meta vs. para substitution trends) .

Q. What applications exist for this compound in supramolecular chemistry?

Methodological Answer:

- Saccharide Recognition : Design receptors by exploiting boronic acid-diol esterification (pH-dependent binding).

- Coordination Polymers : Utilize NH₂ and B(OH)₂ groups to form metal-organic frameworks (MOFs) with transition metals.

- Drug Design : Functionalize as a warhead in protease inhibitors via boronate transition-state mimicry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。